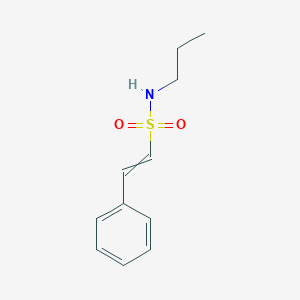

2-phenyl-N-propylethenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

2-phenyl-N-propylethenesulfonamide |

InChI |

InChI=1S/C11H15NO2S/c1-2-9-12-15(13,14)10-8-11-6-4-3-5-7-11/h3-8,10,12H,2,9H2,1H3 |

InChI Key |

XZBIJUUPQUTJNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl N Propylethenesulfonamide and Its Derivatives

Strategies for the Preparation of 2-Phenylethenesulfonyl Chloride Precursors

The synthesis of the target sulfonamide begins with the preparation of its reactive precursor, 2-phenylethenesulfonyl chloride (also known as β-styrenesulfonyl chloride). There are several established strategies for creating this and similar sulfonyl chlorides.

One direct method involves the reaction of a substituted aniline (B41778) with sodium nitrite (B80452) under acidic conditions to form a diazonium salt. google.com This intermediate is then reacted with a solution of thionyl chloride in the presence of a catalyst, such as copper chloride or stannous chloride, to yield the desired substituted phenylsulfonyl chloride. google.com This approach simplifies the reaction steps and can lead to high yields, typically between 78% and 91%. google.com

An alternative strategy starts from the corresponding alkene. For instance, a similar compound, 2-phenylpropene-1-sulfonyl chloride, is synthesized by reacting 2-phenylpropene with sulfuryl chloride in a suitable solvent like N,N-dimethylformamide (DMF). prepchem.com This method provides a direct route from the styrene (B11656) derivative to the sulfonyl chloride. The chemistry of phenylsulfonyl-substituted dienes is an area of increasing interest due to the efficient activation of the π-bond by the sulfonyl group, leading to versatile synthetic applications. orgsyn.org

N-Alkylation and Sulfonamide Formation Reactions

Once the 2-phenylethenesulfonyl chloride precursor is obtained, the next step is the formation of the sulfonamide via reaction with propylamine. The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis. Various methods have been developed to achieve mono-N-alkylation with high yields and selectivity. tandfonline.comorganic-chemistry.org

A common and effective approach is the reaction of the sulfonyl chloride with the primary amine (propylamine) in the presence of a base to neutralize the HCl byproduct. More advanced methods aim to improve yields and simplify purification. One such method utilizes an anion exchange resin. tandfonline.com In this procedure, the sodium salt of a sulfonamide is supported on a polymer resin. Subsequent reaction with an alkyl halide, such as propyl bromide or iodide, in an alcoholic medium affords the mono-N-alkylated sulfonamide in high yields. tandfonline.com This technique avoids issues like dialkylation and the use of high-boiling aprotic solvents. tandfonline.com

Another route involves the N-alkylation of pre-formed sulfonamides with alcohols, which are considered green alkylating reagents. organic-chemistry.orgrsc.org For example, a water-soluble iridium complex can catalyze the N-alkylation of sulfonamides with alcohols in water, providing good yields of the desired products. rsc.org Lewis acids like FeCl₃ and ZnCl₂ can also catalyze the reaction between sulfonamides and alkyl halides, proving effective for producing alkylation products with good yields from methanesulfonamides and benzylsulfonamides. dnu.dp.ua

The table below summarizes various N-alkylation methods applicable for synthesizing sulfonamides.

| Catalyst/Method | Alkylating Agent | Solvent | Typical Yields | Reference |

| Anion Exchange Resin | Alkyl Halide | Alcohol | High | tandfonline.com |

| Iridium Complex | Alcohol | Water | 74-91% | rsc.org |

| Lewis Acids (FeCl₃, ZnCl₂) | Alkyl Halide | 1,2-dichloroethane | Good | dnu.dp.ua |

| Manganese Dioxide | Alcohol | Solvent-free | High | organic-chemistry.org |

Diastereoselective Synthesis of Novel Annulated Systems Utilizing 2-Phenyl-N-propylethenesulfonamide as a Key Intermediate

This compound is not just a final product but also a valuable intermediate for constructing complex, fused-ring heterocyclic systems. Its vinylsulfonyl group can participate in various cycloaddition reactions, allowing for the diastereoselective synthesis of novel annulated structures.

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles with high regio- and stereoselectivity. researchgate.netijrpc.comnumberanalytics.com This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne. ijrpc.com In a potential application, the nitrogen atom of this compound could be further functionalized, for example, with an allyl group to create an N-allyl-N-propyl-2-phenylethenesulfonamide. This new molecule contains both a dipolarophile (the vinylsulfonyl group) and a precursor to a 1,3-dipole (the N-allyl group can be converted to an azomethine ylide).

An intramolecular 1,3-dipolar cycloaddition of such a substrate would lead to the formation of a novel, fused bicyclic sulfonamide. researchgate.net This strategy is a general and effective route for synthesizing new fused-ring heterocycles. researchgate.netucl.ac.uk The stereochemical outcome of the reaction can often be predicted and controlled, making it a valuable tool in asymmetric synthesis. nih.govmdpi.com

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient for building molecular complexity. lookchem.com The domino Knöevenagel hetero-Diels–Alder reaction is a powerful strategy for synthesizing complex polycyclic molecules. lookchem.comresearchgate.net This reaction typically involves the in-situ generation of a reactive diene from a 1,3-dicarbonyl compound and an aldehyde via a Knöevenagel condensation. lookchem.com This diene then immediately undergoes a hetero-Diels–Alder reaction with a dienophile.

In this context, the electron-deficient vinyl group of this compound makes it an excellent dienophile. A three-component reaction between an aldehyde, a 1,3-dicarbonyl compound (like barbituric acid), and this compound could lead to highly functionalized, pyran-annulated sulfonamide structures. lookchem.comrsc.org Such a process, where both the diene and dienophile are combined in a single step, represents a challenging but highly convergent synthetic strategy. lookchem.com The chemoselectivity of these complex domino reactions can be investigated using theoretical calculations to understand the reaction mechanism and predict the major product. shd-pub.org.rs These pathways offer a route to novel polycyclic sulfonamides that would be difficult to access through traditional stepwise synthesis. researchgate.netresearchgate.net

Exploration of Alternative Synthetic Routes and Optimized Reaction Conditions

The efficiency of the synthetic pathways leading to and utilizing this compound can be significantly enhanced by exploring alternative routes and optimizing reaction parameters, particularly the choice of solvent.

The solvent plays a critical role in chemical reactions, influencing reaction rates, yields, and even the stereochemical outcome. In sulfonamide synthesis, the choice of solvent can be crucial. A comparative study on the synthesis of magnetic molecularly imprinted polymers for sulfonamide detection investigated several solvents, including dimethylsulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol (B145695), acetonitrile (B52724), and acetone (B3395972). nih.gov The study found that DMSO, DMF, and ethanol were effective solvents for the polymerization process, whereas acetonitrile and acetone resulted in no significant product conversion. nih.gov

For the coupling of alkyl halides with vinyl sulfonamides, formamide (B127407) has been reported as a superior solvent for achieving high yields. organic-chemistry.org In other related syntheses, such as the preparation of arylsulfonates from phenols and sulfonyl chlorides, solvents like dichloromethane (B109758) (DCM) and 1,2-dimethoxyethane (B42094) (DME) have been used effectively. researchgate.net The impact of the solvent on the solubility of sulfonamides and the thermodynamics of their transfer between different phases (e.g., water to octanol) has also been studied, providing insight into how solvent choice affects purification and bioavailability. researchgate.net The selection of an appropriate solvent is therefore a key parameter to optimize for any synthetic step involving this compound.

The table below illustrates the effect of different solvents on sulfonamide synthesis.

| Solvent | Outcome/Application | Reference |

| Dimethylsulfoxide (DMSO) | Successful for synthesis | nih.gov |

| N,N-Dimethylformamide (DMF) | Successful for synthesis | prepchem.comnih.gov |

| Ethanol | Successful for synthesis | nih.gov |

| Acetonitrile | No significant conversion observed | nih.gov |

| Acetone | No significant conversion observed | nih.gov |

| Formamide | Superior for coupling with vinyl sulfonamides | organic-chemistry.org |

| Dichloromethane (DCM) | Effective for arylsulfonate synthesis | researchgate.net |

Influence of Catalysts and Reagents in Sulfonamide Synthesis

The synthesis of vinylsulfonamides, a class of compounds recognized for their utility as reactive intermediates and pharmacophores, is significantly influenced by the choice of catalysts and reagents. The strategic selection of these components dictates reaction efficiency, selectivity, and functional group tolerance. This is particularly evident in the preparation of styryl sulfonamides, such as this compound, where metal-catalyzed cross-coupling reactions are pivotal.

Palladium-Catalyzed Synthesis of the Styryl-Sulfonyl Core

The construction of the 2-phenylethenesulfonyl moiety, the core of the target molecule, is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction. This reaction facilitates the coupling of an aryl halide with an alkene, providing a direct route to substituted alkenes.

The Mizoroki-Heck reaction serves as a powerful tool for the arylation of olefins with aryl halides under basic conditions nih.gov. For the synthesis of a 2-phenylethenesulfonamide, this would typically involve the reaction of an N-alkylated vinylsulfonamide with an aryl halide, such as bromobenzene (B47551) or iodobenzene. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin into the aryl-palladium bond, and subsequent β-hydride elimination to yield the styryl product and regenerate the Pd(0) catalyst youtube.com.

The efficiency of the Heck reaction is highly dependent on several factors, including the palladium source, the nature of the ligand, the base used, and the solvent system.

Influence of Ligands: N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands are commonly employed in palladium-catalyzed Heck reactions. The high thermal stability of Pd-NHC complexes makes them particularly suitable for these transformations nih.gov. For instance, a highly efficient catalytic system for the Heck coupling of aryl bromides utilizes 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts as precursors for NHC ligands in conjunction with Pd(OAc)₂ nih.gov. Tetraphosphine ligands, such as cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), have also proven effective, particularly in the Heck reaction of sulfur-containing alkenes with aryl bromides organic-chemistry.org.

Influence of Base and Solvent: The choice of base is critical for the regeneration of the active Pd(0) catalyst. Common bases include organic amines like triethylamine (B128534) and inorganic bases such as potassium carbonate, cesium carbonate, or sodium acetate (B1210297) youtube.com. The reaction is typically carried out in polar aprotic solvents like DMF, DMAc, or acetonitrile. Aqueous media have also been successfully employed, offering a more environmentally benign approach nih.gov.

The table below summarizes the effect of different catalytic systems on the Heck reaction for the synthesis of styryl derivatives, which are structurally analogous to the backbone of this compound.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / 1,3-di-tert-butyl-3,4,5,6-tetrahydropyrimidinium chloride | K₂CO₃ | H₂O/Toluene | 97 | nih.gov |

| Iodobenzene | Methyl Vinyl Sulfone | Pd(OAc)₂ / Tedicyp | K₂CO₃ | DMAc | >98 | organic-chemistry.org |

| Bromobenzene | Methyl Vinyl Sulfone | Pd(OAc)₂ / Tedicyp | K₂CO₃ | DMAc | >98 | organic-chemistry.org |

| 4-Bromotoluene | Phenyl Vinyl Sulfoxide | Pd₂(dba)₃ / Tedicyp | K₂CO₃ | DMAc | 82 | organic-chemistry.org |

| Bromobenzene | Styrene | Pd/C | NaHCO₃ | H₂O | 85 | |

| Iodobenzene | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 95 | |

| This table is a representative summary based on analogous reactions reported in the literature. Yields are for the specific reported reactions and may vary for the synthesis of this compound. |

An alternative palladium-catalyzed approach involves the Suzuki-Miyaura cross-coupling. This method could utilize a styrylboronic acid derivative coupled with a sulfonyl chloride precursor. A notable development is the palladium-catalyzed chlorosulfonylation of arylboronic acids to form arylsulfonyl chlorides, which can then be reacted with an amine nih.gov. This method offers high functional group tolerance and regioselectivity.

Catalytic N-Alkylation of the Sulfonamide Moiety

The final step in the synthesis of this compound involves the formation of the N-propyl bond. While this can be achieved through classical alkylation with a propyl halide, catalytic methods offer more efficient and environmentally friendly alternatives. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology has emerged as a powerful strategy for the N-alkylation of amines and sulfonamides using alcohols as the alkylating agents.

This process typically involves a transition metal catalyst, such as iridium or ruthenium, which temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde. The aldehyde then undergoes condensation with the sulfonamide, followed by reduction by the metal-hydride to yield the N-alkylated product and water as the sole byproduct.

An iridium catalyst has been shown to be effective for the N-alkylation of sulfonamides with alcohols in water, highlighting a green chemistry approach researchgate.net. Ruthenium-based catalysts are also widely used for this transformation researchgate.net.

The table below illustrates the influence of different catalysts on the N-alkylation of sulfonamides with alcohols.

| Sulfonamide | Alcohol | Catalyst | Base | Solvent | Yield (%) | Ref |

| p-Toluenesulfonamide | Benzyl Alcohol | [Ir(Cp*)Cl₂]₂ | NaHCO₃ | H₂O | 95 | researchgate.net |

| Benzenesulfonamide | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / dppf | K₂CO₃ | Toluene | High | researchgate.net |

| Methanesulfonamide | 1-Butanol | Mn(CO)₅Br / Rac-BINAP | t-BuOK | Dioxane | 88 | |

| This table is a representative summary based on analogous reactions reported in the literature. Yields are for the specific reported reactions and may vary for the synthesis of this compound. |

Elucidation of Reaction Mechanisms Involving 2 Phenyl N Propylethenesulfonamide

Mechanistic Investigations of 1,3-Dipolar Cycloaddition Pathways

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings, a common structural motif in pharmacologically active compounds. wikipedia.orgnih.gov This reaction involves a 1,3-dipole, a molecule with a delocalized 4π-electron system across three atoms, and a dipolarophile, typically an alkene or alkyne that provides a 2π-electron system. nih.govorganic-chemistry.org Vinyl sulfonamides, such as 2-phenyl-N-propylethenesulfonamide, serve as potent dipolarophiles due to the electron-withdrawing nature of the sulfonamide group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

The reaction is generally understood to proceed via a concerted, pericyclic mechanism, where the two new sigma bonds are formed simultaneously in a highly ordered transition state. wikipedia.orgorganic-chemistry.org This is supported by the high stereospecificity observed with respect to the dipolarophile and the large negative entropy of activation, similar to the well-known Diels-Alder reaction. wikipedia.org An efficient intermolecular 1,3-dipolar cycloaddition has been described for various nitrones reacting with pentafluorophenyl (PFP) vinylsulfonate, a related electron-deficient vinyl sulfonate. nih.gov This transformation yields stable isoxazolidine (B1194047) cycloadducts, which can be further functionalized. nih.govresearchgate.net

The precise nature of a cycloaddition's reaction pathway—whether it is a truly concerted one-step process or a stepwise reaction involving a discrete intermediate—is determined by examining the potential energy surface. Computational chemistry, particularly Density Functional Theory (DFT), is a crucial tool for locating and characterizing the structures of transition states (TSs) and any potential intermediates. researchgate.netscispace.com

For a 1,3-dipolar cycloaddition, a concerted mechanism is characterized by a single transition state leading directly from reactants to the cycloadduct. In contrast, a stepwise mechanism would involve the formation of a zwitterionic or diradical intermediate, which would be a local minimum on the potential energy surface, preceded and followed by its own transition states. mdpi.com Studies on the reaction between aryl azides and ethyl propiolate, for example, have computationally explored the possibility of zwitterionic intermediates, though their formation was found to be kinetically and thermodynamically unfavorable compared to the concerted pathway. mdpi.com The analysis of bond lengths in the calculated transition state structure can indicate the degree of bond formation; in a concerted TS, the two new sigma bonds are partially formed simultaneously. researchgate.net

Below is a representative data table illustrating the type of energy values calculated to distinguish between concerted and stepwise pathways for a generic 1,3-dipolar cycloaddition.

Table 1: Illustrative Calculated Energy Barriers for Cycloaddition Pathways

| Pathway | Transition State | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Key Feature |

|---|---|---|---|

| Concerted | TS-Concerted | 25.5 | Single transition state |

| Stepwise (Path A) | TS-Intermediate_Formation | 35.2 | High barrier to intermediate |

Note: Data are hypothetical and for illustrative purposes to show typical outputs of DFT studies on cycloaddition mechanisms.

When the 1,3-dipole and the dipolarophile are unsymmetrical, as is the case for the reaction of a nitrone with this compound, the addition can occur in two different orientations, leading to regioisomers. Furthermore, the approach of the reactants can lead to different stereoisomers (e.g., endo/exo or syn/anti). The control of both regio- and stereoselectivity is a hallmark of modern synthetic chemistry. wikipedia.org

Regioselectivity is often governed by the electronic properties of the reactants and can be predicted by Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other. For electron-deficient alkenes like vinyl sulfonamides, the reaction is usually HOMO(dipole)-LUMO(dipolarophile) controlled. In the reaction of nitrones with pentafluorophenyl vinylsulfonate, a high degree of regioselectivity is observed, leading to the "reversed" 4-substituted isoxazolidine instead of the more typical 5-substituted product. researchgate.net This outcome is attributed to the powerful electron-withdrawing nature of the PFP-sulfonyl group. researchgate.net

Stereoselectivity in 1,3-dipolar cycloadditions is influenced by a combination of attractive π-interactions and repulsive steric interactions in the transition state. wikipedia.org While these forces can sometimes cancel each other out, leading to poor diastereoselection, high levels of stereocontrol are often achievable, particularly in intramolecular reactions or with chiral auxiliaries. wikipedia.orgscispace.com The cycloaddition is typically stereospecific with respect to the dipolarophile, meaning that the stereochemistry of the alkene (cis or trans) is preserved in the product. wikipedia.org

Understanding Domino Reaction Sequences in Sulfonamide Derivatization

Domino reactions, also known as cascade or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. The derivatization of sulfonamides can be achieved through such sequences.

For instance, a powerful strategy involves an initial 1,3-dipolar cycloaddition to a vinyl sulfonate, followed by a subsequent transformation of the resulting cycloadduct. Research has demonstrated a sequence where an intermolecular 1,3-dipolar cycloaddition of nitrones to pentafluorophenyl (PFP) vinylsulfonate produces a stable cycloadduct. researchgate.net The pentafluorophenyl group in this adduct is an excellent leaving group, allowing for a subsequent nucleophilic substitution by various amines. This two-step, one-pot sequence effectively combines a cycloaddition with an amine displacement to furnish highly functionalized sulfonamide products in good yields. researchgate.net This exemplifies a domino sequence where the initial cycloaddition sets the stage for a subsequent derivatization, allowing for the rapid construction of complex sulfonamide libraries.

Theoretical Approaches to Reaction Mechanism Elucidation

Modern computational chemistry provides indispensable tools for achieving a deep and quantitative understanding of reaction mechanisms. For complex organic reactions involving molecules like this compound, theoretical approaches can map out entire reaction pathways, characterize fleeting transition states, and explain the origins of selectivity. nih.govscispace.com

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and reactivity of organic molecules. nih.gov By approximating the electron density of a system, DFT can calculate the energies of molecules and transition states with a favorable balance of accuracy and computational cost. nih.govresearchgate.net

In the context of a 1,3-dipolar cycloaddition, DFT calculations are used to construct a detailed potential energy surface. researchgate.net This involves:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of each reaction step.

Frequency Calculations: Confirming the nature of stationary points (minima have all real frequencies; transition states have exactly one imaginary frequency) and obtaining thermodynamic data like Gibbs free energy (ΔG) and enthalpy (ΔH).

These calculations allow for the determination of activation barriers (ΔG‡), which are critical for predicting reaction rates and selectivity. mdpi.com For instance, by comparing the activation barriers for the formation of different regioisomers, one can computationally predict which isomer will be the major product, providing insights that align with and explain experimental observations. mdpi.com

Table 2: Representative DFT-Calculated Parameters for a Regioisomeric Cycloaddition

| Parameter | Pathway to Regioisomer A | Pathway to Regioisomer B |

|---|---|---|

| Electronic Energy of TS (Hartree) | -1250.456 | -1250.451 |

| Enthalpy of Activation (ΔH‡, kcal/mol) | 22.1 | 25.3 |

| Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | 24.8 | 28.0 |

Note: Data are hypothetical, based on typical results from DFT studies such as those described in references mdpi.commdpi.com, to illustrate how DFT predicts reaction outcomes.

The Electron Localization Function (ELF) is a theoretical tool that provides a visual and quantitative map of electron localization in a molecule. taylorandfrancis.com It is based on the principle of Pauli repulsion, which dictates that the probability of finding two electrons with the same spin close to each other is very low. taylorandfrancis.com ELF analysis is particularly useful for visualizing covalent bonds, lone pairs, and the changes in electron distribution during a chemical reaction. The ELF value ranges from 0 to 1, where a high value (close to 1) indicates strong electron localization, characteristic of a covalent bond or a lone pair. taylorandfrancis.com

In mechanistic studies, ELF analysis can provide a more nuanced picture than simple structural diagrams. By analyzing the topology of the ELF along a reaction coordinate (a method sometimes connected to Bonding Evolution Theory, BET), chemists can pinpoint the exact moment of bond formation or cleavage. mdpi.commdpi.com For example, in a study of a [3+2] cycloaddition, ELF analysis revealed that the formation of the new C-C and C-O covalent bonds occurred late in the reaction, after the transition state had been passed. mdpi.com This indicates that even in a formally concerted reaction, the electronic events of bond formation are not necessarily synchronous. This level of detail is crucial for distinguishing between subtly different mechanistic pathways and for understanding the fundamental nature of chemical bonding in transient structures. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Phenyl N Propylethenesulfonamide and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides information on the connectivity of atoms, the electronic environment of the nuclei, and the stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-phenyl-N-propylethenesulfonamide is expected to show distinct signals corresponding to the protons of the phenyl ring, the ethene (vinyl) group, and the N-propyl substituent. The aromatic protons of the phenyl group would typically appear in the downfield region, approximately between 7.2 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. The vinyl protons, adjacent to the electron-withdrawing sulfonamide group, are also expected in the downfield region, likely between 6.0 and 7.5 ppm. The N-H proton of the sulfonamide group is anticipated to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The protons of the N-propyl group would appear in the upfield region. The CH₂ group attached to the nitrogen is expected around 2.9-3.2 ppm, the adjacent CH₂ group around 1.4-1.7 ppm, and the terminal CH₃ group around 0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the phenyl ring are expected to resonate in the 125-140 ppm range. The two vinyl carbons would likely appear between 120 and 150 ppm. For the N-propyl group, the carbon attached to the nitrogen (CH₂) would be the most deshielded, appearing around 45 ppm, followed by the central CH₂ carbon at approximately 22 ppm, and the terminal methyl (CH₃) carbon at around 11 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons | 7.20 - 7.80 | Multiplet | 125.0 - 140.0 |

| Vinyl Protons | 6.00 - 7.50 | Doublets | 120.0 - 150.0 |

| N-H | Variable (e.g., 5.0 - 6.0) | Broad Singlet | N/A |

| N-CH₂- | 2.90 - 3.20 | Triplet | ~45.0 |

| -CH₂- | 1.40 - 1.70 | Sextet | ~22.0 |

| -CH₃ | ~0.90 | Triplet | ~11.0 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be dominated by characteristic bands of the sulfonamide and phenyl groups. The sulfonamide group (SO₂NH) is expected to show two strong absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibration of the secondary sulfonamide is expected to appear as a single band in the region of 3200-3300 cm⁻¹. The S-N stretching vibration is typically observed in the 900-950 cm⁻¹ range.

Other significant peaks would include those for the aromatic ring (C=C stretching around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹) and the aliphatic propyl group (C-H stretching in the 2850-2960 cm⁻¹ region). The C=C stretching of the ethene group is also expected in the 1620-1680 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Sulfonamide (R-NH) | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Propyl Group | 2850 - 2960 | Medium-Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium |

| S=O Asymmetric Stretch | Sulfonyl | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | Sulfonyl | 1140 - 1180 | Strong |

| S-N Stretch | Sulfonamide | 900 - 950 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₁H₁₅NO₂S), the calculated molecular weight is approximately 225.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 225.

The fragmentation pattern would likely involve several key cleavages. A common fragmentation pathway for N-alkyl sulfonamides is the cleavage of the C-C bond beta to the nitrogen atom, which would result in the loss of an ethyl radical (•CH₂CH₃) from the propyl group, leading to a fragment at m/z = 196. Another characteristic fragmentation is the cleavage of the S-N bond. Loss of the propylamino group (•NHCH₂CH₂CH₃) would yield a fragment corresponding to the 2-phenylethenesulfonyl cation at m/z = 167. Further fragmentation could involve the loss of sulfur dioxide (SO₂) from this ion to give a styryl cation at m/z = 103. Cleavage of the phenyl-vinyl bond could also occur, leading to a phenyl cation at m/z = 77.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula of Fragment |

| 225 | Molecular Ion [M]⁺ | [C₁₁H₁₅NO₂S]⁺ |

| 196 | [M - C₂H₅]⁺ | [C₉H₁₀NO₂S]⁺ |

| 167 | [M - NHC₃H₇]⁺ | [C₈H₇SO₂]⁺ |

| 141 | [M - SO₂]⁺ | [C₁₁H₁₅N]⁺ |

| 103 | [C₈H₇]⁺ | [C₈H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice through intermolecular interactions.

While no specific crystal structure for this compound has been reported, predictions can be made based on related sulfonamide structures. The molecule would adopt a conformation that minimizes steric hindrance. The geometry around the sulfur atom is expected to be tetrahedral. The crystal packing would likely be dominated by intermolecular hydrogen bonds between the N-H proton of one molecule and a sulfonyl oxygen atom of a neighboring molecule, a common and robust interaction in sulfonamide crystals. iucr.org These hydrogen bonds could lead to the formation of chains or dimeric motifs within the crystal lattice. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules might further stabilize the crystal structure.

Predicted Crystallographic and Structural Features for this compound

| Parameter | Predicted Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| S-N Bond Length | ~1.63 Å |

| S=O Bond Length | ~1.43 Å |

| Molecular Conformation | Trans configuration across the C=C bond is likely more stable. |

| Intermolecular Interactions | Strong N-H···O=S hydrogen bonding. Potential C-H···π and π-π stacking interactions. |

Computational and Theoretical Studies on 2 Phenyl N Propylethenesulfonamide Derivatives

Quantum Chemical Investigations and Molecular Geometry Optimization

Quantum chemical investigations are fundamental to understanding the electronic structure and properties of a molecule. The process typically begins with molecular geometry optimization, where the molecule's lowest energy conformation is determined. This stable structure is crucial as it serves as the basis for all subsequent property calculations. For a molecule like 2-phenyl-N-propylethenesulfonamide, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its phenyl, ethenesulfonamide, and N-propyl groups.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for calculating ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For a sulfonamide derivative, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and predict properties like total energy and vibrational frequencies. researchgate.net This approach provides a balance between accuracy and computational cost for medium-sized organic molecules.

Frontier Molecular Orbitals (FMO) Analysis for Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netresearchgate.net For a derivative of 2-phenylethenesulfonamide, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. MEP maps are color-coded, typically with red indicating areas of negative potential (high electron density, prone to electrophilic attack) and blue indicating areas of positive potential (low electron density, prone to nucleophilic attack). nih.gov For a sulfonamide compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and interaction with electrophiles. uni-muenchen.de

Atomic Charge Distribution Analyses (Mulliken, Natural Population Analysis)

Atomic charge distribution analyses are used to assign partial charges to individual atoms within a molecule, offering insights into its electronic properties.

Mulliken Population Analysis: This is one of the oldest methods for calculating atomic charges based on the linear combination of atomic orbitals (LCAO) approach. researchgate.net However, it is known to be highly dependent on the basis set used, which can sometimes lead to unreliable results. researchgate.net

Natural Population Analysis (NPA): NPA is considered a more robust method that is less sensitive to the choice of basis set. researchgate.net It provides a more chemically intuitive description of electron distribution. Comparing Mulliken and NPA charges can offer a more comprehensive understanding of the charge distribution within a molecule like this compound. researchgate.net

Table 1: Illustrative Comparison of Charge Analysis Methods (Hypothetical Data) This table is for illustrative purposes only, as no specific data exists for this compound.

| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |

|---|---|---|

| S | +1.20 | +1.50 |

| O1 (Sulfonyl) | -0.75 | -0.90 |

| O2 (Sulfonyl) | -0.75 | -0.90 |

| N | -0.80 | -1.10 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Analysis

ELF and LOL are topological analyses that provide detailed insights into chemical bonding. researchgate.net

Electron Localization Function (ELF): ELF is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. scilit.com It helps in distinguishing between covalent bonds, lone pairs, and core electrons.

Localized Orbital Locator (LOL): Similar to ELF, LOL is based on the kinetic energy density and is used to identify regions of high electron localization, which are characteristic of chemical bonds and lone pairs. researchgate.netscilit.com These methods would be used to characterize the nature of the S-O, S-N, and S-C bonds within the sulfonamide moiety.

Fukui Functions for Predicting Sites of Chemical Reactivity

The Fukui function is a reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. dntb.gov.ua By analyzing the change in electron density as an electron is added to or removed from the molecule, the Fukui function can pinpoint the most reactive sites with greater precision than MEP analysis alone. For this compound, this analysis would predict the specific atoms on the phenyl ring or the vinyl group most likely to undergo reaction.

Theoretical Investigations of Spectroscopic Properties

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data of molecules. researchgate.netnih.govresearchgate.net By calculating the electronic structure and vibrational modes of a molecule, it is possible to generate theoretical spectra that can be used to validate experimental findings, assign spectral bands, and predict the properties of yet-to-be-synthesized compounds. nih.govresearchgate.net

Computational methods are widely used to predict the Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra of sulfonamides and related organic molecules. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately compute vibrational frequencies and chemical shifts. nih.govresearchgate.net

For FT-IR analysis, theoretical calculations yield vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and wagging of bonds. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net This comparison helps in the definitive assignment of complex experimental spectra. For instance, the characteristic S=O symmetric and asymmetric stretching vibrations, N-H stretching, and C-S stretching in sulfonamides can be precisely identified.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov The theoretical chemical shifts are calculated relative to a standard reference, typically Tetramethylsilane (TMS), and compared with experimental data. nih.gov Discrepancies between experimental and theoretical values can arise from environmental and solvent effects, which are not always perfectly captured in gas-phase calculations. researchgate.net Nevertheless, the correlation is generally strong, making it a valuable tool for structure elucidation and validation. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Related Sulfonamide System Note: This table is a representative example based on typical findings in the literature and does not represent this compound itself.

| Spectroscopic Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| FT-IR: N-H Stretch (cm⁻¹) | 3350 cm⁻¹ | 3342 cm⁻¹ |

| FT-IR: S=O Asymmetric Stretch (cm⁻¹) | 1345 cm⁻¹ | 1338 cm⁻¹ |

| FT-IR: S=O Symmetric Stretch (cm⁻¹) | 1160 cm⁻¹ | 1155 cm⁻¹ |

| ¹³C NMR: C-SO₂ (ppm) | 139.5 ppm | 140.1 ppm |

| ¹H NMR: N-H (ppm) | 9.8 ppm | 9.76 ppm |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies of Related Sulfonamide Systems

QSAR and SPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are crucial in rational drug design for predicting the activity of new compounds and optimizing existing ones. medwinpublishers.com For sulfonamide systems, QSAR studies have been successfully applied to model various biological activities. medwinpublishers.comnih.gov

Quantum chemical descriptors, derived from calculations of a molecule's electronic structure, are fundamental to building robust QSAR models. researchgate.net These descriptors quantify various electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electronegativity, and polarizability. nih.govresearchgate.net

The DFT-B3LYP method is commonly employed to calculate these descriptors for sulfonamide molecules. researchgate.net Once calculated for a training set of compounds with known activities, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a predictive model. researchgate.net The quality and predictive power of the QSAR model are assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validation leave-one-out correlation coefficient (Q²). researchgate.net A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new, untested compounds. researchgate.net

Table 2: Example Statistical Parameters for a QSAR Model of Sulfonamide Derivatives Note: This table is a representative example based on typical findings in the literature.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Correlation Coefficient) | 0.9528 | Indicates a strong correlation between the predicted and observed activities for the training set. |

| Q² (Cross-Validation Coefficient) | 0.8556 | Suggests the model has favorable stability and good predictive power. |

| Number of Compounds (n) | 47 | The size of the dataset used to build the model. |

| Number of Descriptors (p) | 5 | The number of quantum chemical properties used as variables in the model. |

The nature and position of substituents on the sulfonamide scaffold profoundly influence the molecule's electronic and steric properties, which in turn dictate its biological activity and physical characteristics. Electron-withdrawing groups (EWGs), such as the sulfonamide group itself, can decrease the electron density of the aromatic ring and affect sigma-bonding and pi-bonding capabilities. nih.gov This can alter the acidity and binding affinity of the molecule to its biological target. nih.govresearchgate.net

Molecular Docking and Molecular Dynamics Simulations in Related Systems (Methodological Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to study the interaction between a small molecule (ligand), such as a sulfonamide derivative, and a biological macromolecule (receptor), typically a protein or enzyme. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The methodology involves:

Preparation: Obtaining the 3D structures of the ligand and receptor. Ligand structures are often energy-minimized using computational chemistry software.

Docking Simulation: Using algorithms (e.g., Lamarckian Genetic Algorithm) to explore various binding poses of the ligand within the receptor's active site. researchgate.net

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.netrsc.org The poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net While docking provides a static snapshot of the binding, MD simulations reveal the stability of these interactions. rsc.orgnih.gov The methodology focuses on:

System Setup: Placing the best-docked complex in a simulated physiological environment (e.g., a water box with ions).

Simulation: Solving Newton's equations of motion for all atoms in the system over a set period (e.g., 100 nanoseconds). rsc.org

Trajectory Analysis: Analyzing the simulation trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) to measure structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and analysis of hydrogen bond persistence. rsc.org Binding free energy calculations (e.g., MM-PBSA and MM-GBSA) can also be performed to further affirm docking results. rsc.org

These simulations are crucial for validating docking results and providing a more realistic understanding of the binding event at an atomic level. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties of Related Sulfonamide Structures

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, optical data storage, and signal processing. researchgate.net Sulfonamide derivatives have emerged as a promising class of compounds due to their unique electronic density distribution, which can be engineered to produce a large NLO response. researchgate.netresearchgate.net

Computational studies, primarily using DFT, are employed to predict the NLO properties of these molecules. researcher.lifenih.gov Key NLO-related parameters that are calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov The magnitude of the first hyperpolarizability is a primary indicator of a molecule's second-order NLO activity. nih.gov

A crucial factor influencing NLO properties is the HOMO-LUMO energy gap. Generally, a smaller energy gap corresponds to higher polarizability and a larger NLO response, as it facilitates intramolecular charge transfer. researchgate.netresearcher.lifenih.gov Theoretical calculations allow for the screening of different sulfonamide structures with various donor and acceptor substituents to identify candidates with optimized NLO properties. africaresearchconnects.com Studies have shown that some heterocyclic azo sulfonamides can exhibit high first hyperpolarizability values (up to 2503 a.u.) and low energy gaps (less than 1.41 eV), confirming their potential as NLO materials. researcher.lifenih.gov

Table 3: Calculated NLO Properties for Representative Sulfonamide-Related Structures Note: This table is a representative example based on typical findings in the literature.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Derivative A | 5.8 | 210 | 1500 | 1.85 |

| Derivative B | 8.2 | 350 | 2503 | 1.41 |

| Derivative C | 4.1 | 180 | 950 | 2.10 |

Emerging Research Directions and Future Perspectives for 2 Phenyl N Propylethenesulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonamides, a critical class of compounds in pharmaceuticals and material science, is undergoing a significant transformation towards more sustainable and environmentally friendly methods. researchgate.netresearchgate.netrsc.orgtandfonline.comsci-hub.se Traditional methods often rely on the use of hazardous reagents like sulfonyl chlorides and volatile organic solvents, prompting the development of greener alternatives. researchgate.net

Recent advancements focus on one-pot syntheses and the use of eco-friendly solvents like water and polyethylene (B3416737) glycol (PEG)-400. researchgate.nettandfonline.comsci-hub.se For instance, a metal-free, one-pot, two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates has been developed in a water-methanol mixture, offering moderate to good yields. researchgate.net Another approach utilizes water as a green solvent for the synthesis of sulfonamide derivatives at room temperature. tandfonline.comsci-hub.se The use of deep eutectic solvents (DESs) also presents a promising and reusable medium for sulfonamide synthesis. researchgate.net

Mechanochemistry, a solvent-free approach, has emerged as a sustainable method for producing sulfonamides. rsc.org This technique involves a one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides and amines. rsc.org These innovative methods not only reduce the environmental impact but also offer advantages such as shorter reaction times, cost-effectiveness, and simplified purification processes. rsc.orggoogle.com

| Synthetic Method | Key Features | Advantages | Reference |

| Metal-free one-pot synthesis | Uses nitroarenes and sodium arylsulfinates in a water-methanol mixture. | Moderate to good yields, environmentally friendly. | researchgate.net |

| Aqueous synthesis | Conducted at room temperature using water as the solvent. | Simple, green, and efficient. | tandfonline.comsci-hub.se |

| Deep Eutectic Solvents (DESs) | Employs reusable choline (B1196258) chloride-based DESs. | Sustainable and scalable. | researchgate.net |

| Mechanochemistry | Solvent-free, one-pot reaction using solid sodium hypochlorite. | Cost-effective, environmentally friendly, and efficient. | rsc.org |

| PEG-400 mediated synthesis | Utilizes PEG-400 as a recyclable and non-toxic solvent. | Eco-friendly and good yields. | tandfonline.comsci-hub.se |

Integration of Advanced Computational Modeling Techniques for Predictive Design

Computational modeling is becoming an indispensable tool in the design and development of novel sulfonamide derivatives, including those related to 2-phenyl-N-propylethenesulfonamide. Techniques like Quantitative Structure-Property Relationship (QSPR) and molecular docking are being employed to predict the physicochemical properties and biological activities of these compounds before their synthesis. nih.govazpharmjournal.com

QSPR modeling, for example, utilizes topological indices to correlate the structural features of sulfonamides with their properties, aiding in the identification of promising drug candidates. nih.gov Molecular docking studies help in understanding the binding interactions of sulfonamide derivatives with their biological targets, such as enzymes and receptors. azpharmjournal.comnih.govrsc.org These computational approaches facilitate a more targeted and efficient drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest potential for desired activities. nih.govazpharmjournal.com

For instance, in the context of developing new anticancer agents, computational tools have been used to design sulfonamide derivatives that can effectively bind to histone deacetylase (HDAC) enzymes. azpharmjournal.com Similarly, in the search for new HIV-1 inhibitors, molecular modeling has guided the design of sulfonamides that target the gp120 glycoprotein. nih.gov The integration of these in silico methods significantly accelerates the research and development of new therapeutic agents. azpharmjournal.comresearchgate.net

Applications as Versatile Building Blocks for Complex Molecular Architectures

While specific research on this compound as a building block is not extensively documented in the provided results, the broader class of sulfonamides serves as a versatile platform in organic synthesis. A patent highlights the use of related 2-phenyl-2-fluorosulfonamide derivatives as intermediates in the synthesis of more complex molecules. google.com The methodology described allows for the addition of a fluorine atom and a sulfonamide group across a double bond, creating new molecules with potential applications in various fields. google.com

The inherent reactivity of the sulfonamide functional group and the potential for modification on the phenyl and propyl chains of this compound suggest its utility as a scaffold for constructing diverse and complex molecular architectures. The development of synthetic methods that control the regioselectivity of reactions involving such building blocks is crucial for their effective application. chemrxiv.org

In-depth Investigation of Regio- and Stereochemical Control in Derivatization Reactions

Achieving precise control over the regio- and stereochemistry of reactions is paramount for the synthesis of specific isomers of derivatized sulfonamides, which can exhibit distinct biological activities. Research in this area is focused on developing methods that allow for the selective functionalization of the sulfonamide scaffold.

For instance, studies on the Scholl reaction of hexaarylbenzene substrates containing pyrenyl units have demonstrated that the regioselectivity of intramolecular coupling can be controlled, with certain positions being more favorable for reaction than others. chemrxiv.org This type of investigation into the inherent reactivity and regioselectivity of aromatic systems is directly applicable to understanding and predicting the outcomes of derivatization reactions of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-N-propylethenesulfonamide, and how is purity confirmed?

- Synthetic Routes : The synthesis typically involves sulfonamide coupling reactions. For analogous sulfonamides, methods include reacting sulfonyl chlorides with amines under basic conditions (e.g., using triethylamine or pyridine as a base) in solvents like dichloromethane or tetrahydrofuran .

- Purity Confirmation : Thin-layer chromatography (TLC) is used to monitor reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming proton and carbon environments, particularly for distinguishing aromatic protons and sulfonamide groups .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfonamide coupling reactions?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may require purification to remove residual solvents .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions. Elevated temperatures (40–60°C) may accelerate coupling but risk decomposition .

- Catalyst Use : Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency in sulfonamide formation .

Q. How can contradictions in NMR data for sulfonamide derivatives be resolved?

- Dynamic Effects : Rotameric interconversion in sulfonamides can cause signal broadening. Variable-temperature NMR (VT-NMR) helps resolve splitting patterns .

- Isotopic Labeling : Deuterated analogs or 2D NMR techniques (e.g., COSY, HSQC) clarify ambiguous assignments .

Q. What strategies assess the stability of this compound under different storage conditions?

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks. Monitor degradation via HPLC or LC-MS .

- Stabilizers : Antioxidants (e.g., BHT) or inert atmospheres (N2) mitigate oxidative decomposition .

Q. How can structure-activity relationships (SAR) be designed for sulfonamide derivatives in pharmacological studies?

- Structural Modifications : Systematically vary substituents on the phenyl or propyl groups. For example, introduce electron-withdrawing groups (e.g., -NO2, -CF3) to study electronic effects on bioactivity .

- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease screens) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.